molecular formula C7H10N2 B13349564 (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile

(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile

Cat. No.: B13349564
M. Wt: 122.17 g/mol
InChI Key: CBECPKLEGGTSOV-DSYKOEDSSA-N
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Description

(1S,3S,4R)-2-Azabicyclo[221]heptane-3-carbonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including as antiviral or anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,4R)-2-Azabicyclo[221]heptane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile

InChI

InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2/t5-,6+,7-/m1/s1

InChI Key

CBECPKLEGGTSOV-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H](N2)C#N

Canonical SMILES

C1CC2CC1C(N2)C#N

Origin of Product

United States

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